molecular formula C10H15BrClNO B13957007 1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone

1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone

Cat. No.: B13957007
M. Wt: 280.59 g/mol
InChI Key: ZVCPTLKQMKIZOM-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-6-azaspiro[34]octan-6-yl)-2-chloroethanone is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone typically involves multiple steps. One common synthetic route includes the reaction of a spirocyclic amine with a bromomethylating agent, followed by chlorination. The reaction conditions often require the use of solvents such as methanol or dichloromethane and may involve catalysts to enhance the reaction efficiency. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl and chloro groups can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Radical Reactions: The presence of halogen atoms makes it susceptible to radical reactions, which can be initiated by radical initiators like AIBN.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone involves its interaction with molecular targets, leading to various biochemical effects. The bromomethyl and chloro groups can interact with nucleophilic sites on biological molecules, potentially leading to the formation of covalent bonds. This interaction can affect the function of enzymes, receptors, and other proteins, influencing cellular pathways and processes.

Comparison with Similar Compounds

1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone can be compared with other spirocyclic compounds, such as:

  • 1-(2-(Bromomethyl)-5-azaspiro[3.4]octan-5-yl)-2-chloroethanone
  • 1-(2-(Bromomethyl)-6-azaspiro[3.3]heptan-6-yl)-2-chloroethanone

These compounds share similar structural features but differ in the position and nature of the spirocyclic ring The unique structure of 1-(2-(Bromomethyl)-6-azaspiro[3

Properties

Molecular Formula

C10H15BrClNO

Molecular Weight

280.59 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl]-2-chloroethanone

InChI

InChI=1S/C10H15BrClNO/c11-5-8-3-10(4-8)1-2-13(7-10)9(14)6-12/h8H,1-7H2

InChI Key

ZVCPTLKQMKIZOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)CBr)C(=O)CCl

Origin of Product

United States

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